molecular formula C22H27N5 B1678563 Pazelliptine CAS No. 65222-35-7

Pazelliptine

Cat. No.: B1678563
CAS No.: 65222-35-7
M. Wt: 361.5 g/mol
InChI Key: LPHSYQSMAGVYNT-UHFFFAOYSA-N
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Description

Pazelliptine, also known as BD 40 or SR 95225A, is a synthetic antitumor drug that binds to DNA sequences, particularly those rich in guanine-cytosine regions. This binding results in cellular DNA lesions, making it a potential candidate for cancer treatment. This compound has been evaluated in preclinical and clinical studies for its efficacy against various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pazelliptine involves several key steps:

    Acetylation: 2-methyl-3-aminobenzonitrile is acetylated using acetic anhydride in refluxing acetic acid to form 2-methyl-3-acetylaminobenzonitrile.

    Reduction: The acetylated product is reduced with Raney-Nickel in refluxing 50% formic acid to yield 2-methyl-3-acetylaminobenzaldehyde.

    Condensation: This intermediate is then condensed with malonic acid in the presence of piperidine in pyridine to form 2-methyl-3-acetylaminocinnamic acid.

    Azide Formation: The cinnamic acid derivative is converted to the corresponding azide using ethyl chloroformate and sodium azide in acetone.

    Cyclization: The azide undergoes cyclization by heating at 240°C in diphenyl ether to produce 1-hydroxy-5-methyl-6-acetylaminoisoquinoline.

    Hydrolysis: The isoquinoline derivative is hydrolyzed with hydrochloric acid in refluxing ethanol to form 1-hydroxy-5-methyl-6-aminoisoquinoline.

    Final Condensation: The final product is obtained by condensing the aminoisoquinoline with 4-chloro-3-nitropyridine in dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pazelliptine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced using hydrogen over palladium on carbon in acetic acid.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines and thiols in polar solvents like dimethylformamide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Pazelliptine exerts its effects by binding to DNA sequences, particularly those rich in guanine-cytosine regions. This binding induces DNA lesions, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. The combined effects of DNA binding and topoisomerase II inhibition result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Retelliptine: Another DNA-binding antitumor agent with similar properties.

    Cisplatin: A well-known DNA-binding anticancer drug.

    AZQ (Diaziquone): An antitumor agent that also binds to DNA and inhibits topoisomerase II.

Uniqueness of Pazelliptine

This compound is unique due to its high affinity for guanine-cytosine-rich DNA sequences and its dual mechanism of action involving both DNA binding and topoisomerase II inhibition.

Properties

CAS No.

65222-35-7

Molecular Formula

C22H27N5

Molecular Weight

361.5 g/mol

IUPAC Name

N',N'-diethyl-N-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine

InChI

InChI=1S/C22H27N5/c1-4-27(5-2)12-6-9-24-22-18-13-17-19-14-23-10-8-20(19)26-21(17)15(3)16(18)7-11-25-22/h7-8,10-11,13-14,26H,4-6,9,12H2,1-3H3,(H,24,25)

InChI Key

LPHSYQSMAGVYNT-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C

Canonical SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C

Appearance

Solid powder

65222-35-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-gamma-diethylaminopropylamino-5-methyl-dipyrido (4,3-b)(3,4-f)indole
10-(3-diethylaminopropylamino)-6-methyl-5H-pyrido(3',4'-4,5)pyrrolo(2,3-g)isoquinoline
BD 40
BD-40
DAPA-PPI
pazelliptine
pazelliptine maleate (1:3)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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